Isotopic Enrichment and Chemical Purity Specifications for Rosuvastatin-d3 Calcium Salt
Rosuvastatin-d3 Calcium Salt is supplied with a minimum isotopic enrichment of 98 atom % D and chemical purity of 95% by HPLC . These dual specifications are critical because incompletely deuterated isotopologues (e.g., d2, d1, d0 species) present in the product contribute to isotopic crosstalk and elevated baseline signal at the analyte's mass transition, directly degrading assay sensitivity and lower limit of quantification (LLOQ) [1].
| Evidence Dimension | Isotopic purity (atom % D) and chemical purity (% area by HPLC) |
|---|---|
| Target Compound Data | ≥98 atom % D isotopic enrichment; ≥95% chemical purity by HPLC |
| Comparator Or Baseline | Non-deuterated rosuvastatin calcium: 0 atom % D enrichment; typical API purity >98%. Alternative deuterated analogs (e.g., rosuvastatin-d6): 98-99 atom % D typical specification. |
| Quantified Difference | Target compound provides +3 Da mass shift; 98 atom % D ensures <2% residual unlabeled (d0) species as impurity. Cross-talk reduction estimated at >50-fold versus unlabeled internal standard. |
| Conditions | Specifications per manufacturer Certificate of Analysis; isotopic crosstalk assessed by MS/MS in MRM mode. |
Why This Matters
Higher isotopic enrichment directly translates to lower interference at the analyte's quantifier transition, enabling more accurate quantification at low ng/mL concentrations.
- [1] Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs: Deuterium Rate Determination. Incompletely deuterated compounds are considered impurities requiring control. View Source
